Cas no 317374-47-3 ((2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide)

(2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide
- AKOS002792596
- AB00686128-01
- SR-01000391220
- F1542-0132
- (2E)-N,N-DIETHYL-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
- SR-01000391220-1
- (E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
- 317374-47-3
- (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
-
- インチ: 1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+
- InChIKey: ZWHRPRBKIDKZCY-PKNBQFBNSA-N
- ほほえんだ: O1C(=CC=C1C1C=CC=C(C=1)[N+](=O)[O-])/C=C/C(N(CC)CC)=O
計算された属性
- せいみつぶんしりょう: 314.12665706g/mol
- どういたいしつりょう: 314.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
(2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1542-0132-1mg |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-5μmol |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-5mg |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-4mg |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-2mg |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-3mg |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1542-0132-2μmol |
(2E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
317374-47-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
(2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide 関連文献
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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(2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamideに関する追加情報
Introduction to (2E)-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide (CAS No. 317374-47-3)
(2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 317374-47-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.
The molecular structure of (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) consists of a furan ring substituted with ethyl and nitrophenyl groups, which contribute to its unique chemical properties. The presence of the nitro group in the 3-position and the ethylamidine moiety in the 2-position enhances its reactivity and potential for further functionalization. This structural arrangement not only makes it an interesting candidate for synthetic chemistry but also opens up avenues for exploring its pharmacological effects.
In recent years, there has been a growing interest in furan-based compounds due to their diverse biological activities. Furan derivatives have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the nitrophenyl group in (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) is known to enhance its bioavailability and binding affinity to biological targets. This has led to extensive research into its potential applications in medicinal chemistry.
One of the most compelling aspects of (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) is its versatility in synthetic chemistry. The compound can be easily modified through various chemical reactions, allowing researchers to tailor its properties for specific applications. For instance, the nitro group can be reduced to an amine, or the furan ring can be further functionalized to introduce additional pharmacophores. These modifications have opened up new possibilities for developing novel therapeutic agents.
The pharmacological profile of (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) has been extensively studied in recent years. Initial studies have shown that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in inflammation and cancer. The ethylamidine moiety, in particular, has been found to enhance binding affinity and reduce off-target effects, making it a promising candidate for drug development.
In addition to its pharmacological properties, (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) has also been investigated for its potential role in chemical biology. Researchers have utilized this compound as a tool compound to study the mechanisms of various biological pathways. Its unique structure allows it to interact with specific targets, providing insights into their function and regulation.
The synthesis of (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamide) involves a series of well-defined chemical steps that highlight the ingenuity of modern synthetic organic chemistry. The process typically starts with the preparation of a furan derivative, followed by functionalization with an ethylamidine group and a nitrophenyl substituent. Each step is carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
The growing interest in (2E-N,N-diethyl-3-5-(3-nitrophenyl)furan-2-ylpropenamide) has led to several innovative synthetic strategies being developed. These strategies not only improve the efficiency of synthesis but also open up new possibilities for modifying the compound's structure. For example, catalytic methods have been employed to streamline certain steps, reducing the need for harsh reagents and minimizing waste.
The future prospects for (2E-N,N-diethyl-furan derivatives are exciting and multifaceted. Ongoing research aims to explore their potential in treating various diseases by targeting specific biological pathways. Additionally, advances in computational chemistry are being leveraged to predict and optimize the properties of these compounds before they are synthesized in the lab.
In conclusion, (cas no 317374 47 3) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structure and promising biological activities make it a valuable tool for researchers studying inflammation, cancer, and other diseases. As synthetic methods continue to evolve, we can expect even more innovative applications for this fascinating compound.
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